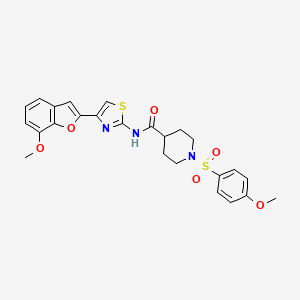

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

This compound features a benzofuran-thiazole core linked to a piperidine-4-carboxamide scaffold modified with a 4-methoxyphenylsulfonyl group. The thiazole ring acts as a rigid spacer, and the piperidine may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6S2/c1-32-18-6-8-19(9-7-18)36(30,31)28-12-10-16(11-13-28)24(29)27-25-26-20(15-35-25)22-14-17-4-3-5-21(33-2)23(17)34-22/h3-9,14-16H,10-13H2,1-2H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWDXJLFTAWBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a thiazole ring, a methoxybenzofuran moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 497.6 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O5S |

| Molecular Weight | 497.6 g/mol |

| CAS Number | 921550-47-2 |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzofuran and thiazole rings facilitates binding to specific sites, potentially modulating enzyme activity or receptor function. Studies suggest that the sulfonamide group enhances the compound's selectivity and potency against certain biological targets .

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. A study demonstrated that derivatives with thiazole and benzofuran structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Antibacterial Properties

The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies reported IC50 values indicating effective inhibition of bacterial growth, suggesting potential for therapeutic applications in treating bacterial infections .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of similar piperidine derivatives. The results indicated that compounds with the thiazole-benzofuran structure exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and oxidative stress induction .

Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, derivatives were tested against multiple bacterial strains. The compound demonstrated strong inhibitory effects on Staphylococcus aureus and Escherichia coli, supporting its potential as a broad-spectrum antibacterial agent .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exhibits significant anticancer properties. The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can modulate receptor activity, influencing pathways related to cancer growth and survival.

In vitro studies have demonstrated that derivatives of thiazole compounds often show promising anticancer activity against various human cancer cell lines, including breast and colon cancers . For instance, similar compounds have shown IC50 values indicating effective cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Its structural features allow it to interact with microbial targets effectively. Studies have indicated that thiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species . This is particularly relevant in the context of increasing antibiotic resistance, making the development of new antimicrobial agents critical.

Case Studies

- Anticancer Evaluation : A study evaluated a series of thiazole derivatives similar to this compound for their cytotoxic effects on several cancer cell lines. The results indicated that modifications to the thiazole structure could enhance potency against specific types of cancer cells .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to specific receptors involved in cancer progression. These studies help elucidate the mechanism by which the compound exerts its biological effects .

Synthesis and Characterization

The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide involves several key steps:

- Formation of the Thiazole Ring : Typically synthesized through condensation reactions involving appropriate precursors.

- Introduction of Benzofuran Moiety : Achieved through coupling reactions with benzofuran derivatives.

- Final Assembly : The piperidine core is constructed last, ensuring all functional groups are correctly positioned for optimal biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences

- Benzofuran vs. Indole/Thiophene : The target’s benzofuran core (electron-rich due to methoxy) may enhance π-π stacking compared to indole (36) or benzothiophene (35) .

- Sulfonyl Group : The 4-methoxyphenylsulfonyl group in the target differs from halogenated sulfonyl groups in (e.g., Cl, Br), which may reduce electrophilicity and improve metabolic stability .

- Piperidine vs.

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

- The target’s sulfonyl group would likely show strong S=O stretching in IR (~1350 cm⁻¹), distinguishing it from triazole-thiones (C=S at ~1250 cm⁻¹) .

Preparation Methods

Benzofuran Ring Construction

The 7-methoxybenzofuran scaffold is synthesized through acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone derivatives. For example, treatment of 2-hydroxy-4-methoxyacetophenone with concentrated sulfuric acid induces cyclodehydration to yield 7-methoxybenzofuran.

Thiazole Ring Formation

The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves reacting 7-methoxybenzofuran-2-carbaldehyde with thiourea derivatives in the presence of α-halo ketones. For instance:

$$

\text{7-Methoxybenzofuran-2-carbaldehyde} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH}} \text{2-Amino-4-(7-methoxybenzofuran-2-yl)thiazole}

$$

This step typically proceeds at 60–80°C for 6–12 hours, yielding the thiazol-2-amine intermediate with >75% efficiency.

Preparation of the Sulfonylated Piperidine Moiety

Piperidine-4-carboxylic Acid Functionalization

The piperidine ring is sulfonylated using 4-methoxyphenylsulfonyl chloride under basic conditions:

$$

\text{Piperidine-4-carboxylic acid} + \text{4-Methoxyphenylsulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-((4-Methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid}

$$

Triethylamine (TEA) is employed to scavenge HCl, with reactions typically complete within 2–4 hours at 0–5°C.

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ , facilitating subsequent amide bond formation:

$$

\text{1-((4-Methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl₂, DMF (cat.)}} \text{Corresponding acyl chloride}

$$

Amide Bond Formation and Final Coupling

Coupling Reagents and Conditions

The thiazol-2-amine is coupled with the activated piperidine derivative using HATU or EDCl/HOBt in anhydrous DMF:

$$

\text{2-Amino-4-(7-methoxybenzofuran-2-yl)thiazole} + \text{1-((4-Methoxyphenyl)sulfonyl)piperidine-4-carbonyl chloride} \xrightarrow{\text{HATU, DIEA}} \text{Target compound}

$$

Reactions are conducted under nitrogen at room temperature for 12–24 hours, achieving yields of 60–85%.

Purification and Characterization

- Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization from ethanol/water.

- Characterization :

Optimization Strategies and Industrial Scalability

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times for thiazole formation (30 minutes vs. 6 hours).

Comparative Analysis of Synthetic Routes

Challenges and Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.